molecular formula C14H16O2 B13507884 rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate

rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate

Katalognummer: B13507884
Molekulargewicht: 216.27 g/mol
InChI-Schlüssel: RDSWOBJSCIHOGM-QNWHQSFQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate is a complex organic compound characterized by its unique bicyclopropane structure

Vorbereitungsmethoden

The synthesis of rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the bicyclopropane core, followed by the introduction of the phenyl and carboxylate groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high purity and yield.

Analyse Chemischer Reaktionen

rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a precursor for other chemical compounds.

Wirkmechanismus

The mechanism of action of rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclopropane structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate can be compared with other similar compounds such as rac-methyl (1R,2S)-1-amino-2,3-dimethylcyclopropane-1-carboxylate , rac-methyl (1R,2S)-1-amino-2-(propan-2-yl)cyclopropane-1-carboxylate , and rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate . These compounds share similar structural features but differ in their functional groups and specific applications. The unique bicyclopropane structure of rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate sets it apart, providing distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H16O2

Molekulargewicht

216.27 g/mol

IUPAC-Name

methyl (1R,2S)-2-[(1S,2R)-2-phenylcyclopropyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C14H16O2/c1-16-14(15)13-8-12(13)11-7-10(11)9-5-3-2-4-6-9/h2-6,10-13H,7-8H2,1H3/t10-,11+,12-,13+/m0/s1

InChI-Schlüssel

RDSWOBJSCIHOGM-QNWHQSFQSA-N

Isomerische SMILES

COC(=O)[C@@H]1C[C@H]1[C@@H]2C[C@H]2C3=CC=CC=C3

Kanonische SMILES

COC(=O)C1CC1C2CC2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.